molecular formula C6H12ClNO3 B2511026 (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride CAS No. 2243512-26-5

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2511026
CAS No.: 2243512-26-5
M. Wt: 181.62
InChI Key: NPUIVIVVLYVOIR-UJPDDDSFSA-N
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Description

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is a chiral amino acid derivative. This compound is notable for its unique cyclopentane ring structure, which includes both an amino group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, such as

    Chirality Induction: Ensuring the correct stereochemistry (1S,3R,4R) through chiral catalysts or chiral starting materials.

    Hydrochloride Formation: Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale reactors: To handle the bulk synthesis.

    Continuous flow processes: For efficient and consistent production.

    Purification steps: Including crystallization and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: PCC, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Compounds: Used as a building block for synthesizing other chiral molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.

    Metabolic Pathways: Investigated for its role in metabolic pathways involving amino acids.

Medicine

    Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science: Investigated for its potential use in developing new materials with specific properties.

Mechanism of Action

The mechanism by which (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating metabolic pathways, particularly those involving amino acids and their derivatives.

    Interactions: Forming hydrogen bonds and ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R,4R)-3-Amino-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

    (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid: The free base form without the hydrochloride salt.

Uniqueness

    Solubility: The hydrochloride salt form enhances solubility in water, making it more versatile for various applications.

    Chirality: The specific stereochemistry (1S,3R,4R) provides unique interactions with biological targets, distinguishing it from other isomers.

This detailed overview highlights the significance of (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride in various fields, from synthetic chemistry to biomedical research. Its unique structure and properties make it a valuable compound for further study and application.

Properties

IUPAC Name

(1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIVIVVLYVOIR-UJPDDDSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@H]([C@@H]1N)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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